![molecular formula C22H21N5O3S B2555693 N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 895791-04-5](/img/structure/B2555693.png)
N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis Processes and Structural Analysis :
- The synthesis of various derivatives, such as 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, involves treating specific phenyl compounds with phenacyl bromides. These products undergo spectroscopic and analytical methods for characterization (Narayana, Raj, & Sarojini, 2010).
- Similarly, other research focuses on the synthesis of compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, highlighting the strategic role of pyrazole and 1,2,4-triazole derivatives in medicine and pharmacy. These compounds are characterized using NMR, infrared spectra, and high-performance liquid chromatography (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial and Antiproliferative Activities :
- Research into the antimicrobial evaluation of novel pyrido and thiazolo triazol derivatives shows that these compounds, after being synthesized, are screened for their antimicrobial activity. This highlights their potential application in combating microbial infections (El‐Kazak & Ibrahim, 2013).
- Additionally, the antiproliferative activity of certain derivatives, like the ones mentioned in the first point, signifies their potential in cancer research, where they may inhibit the proliferation of cancer cells (Narayana, Raj, & Sarojini, 2010).
Anticancer Activity
The potential anticancer activities of these compounds are a significant focus of research, with studies exploring their effectiveness against various cancer cell lines.
- Anticancer Potential and Molecular Docking Studies :
- Compounds synthesized from these derivatives are subjected to molecular docking studies to ascertain their biological potential and interaction with various biological targets. Such studies provide insights into the probable effects of these compounds on the activity of specific enzymes or cellular receptors (Fedotov, Hotsulia, & Panasenko, 2022).
- For instance, novel derivatives have been synthesized and evaluated for their anticancer activity against human cancer cell lines. These studies not only help in understanding the structural-activity relationship but also in identifying potent compounds for further development in cancer therapy (Tumosienė et al., 2020).
Mechanism of Action
The pharmacokinetics of these compounds can vary widely depending on their specific structures and substitutions. In general, they are designed to have good bioavailability and to be metabolically stable .
The molecular and cellular effects of these compounds can also vary, but they often involve interactions with enzymes or other proteins that lead to changes in cellular signaling or function .
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds .
properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-6-3-4-9-18(14)19-25-22-27(26-19)16(13-31-22)10-11-23-20(28)21(29)24-15-7-5-8-17(12-15)30-2/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEMCEJJSMDRNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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